REACTION_CXSMILES
|
[Cu]C#N.[C:4]([Mg]Cl)([CH3:7])([CH3:6])[CH3:5].Br[C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:13][N:12]=1.O>C1COCC1>[CH3:5][C:4]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:13][N:12]=1)([CH3:7])[CH3:6]
|
Name
|
copper (I) cyanide
|
Quantity
|
18.31 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
tertbutylmagnesium chloride
|
Quantity
|
409 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at this temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This was stirred for 2 h at −78 C
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
before warming to 25-30 C
|
Type
|
STIRRING
|
Details
|
and stirring for a further 20 h
|
Duration
|
20 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
This was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified through silica
|
Type
|
WASH
|
Details
|
eluting with 0-2% ethyl acetate in hexane
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=NC=C(C=C1)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |